
Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31977950” is a chemical entity with unique properties and applications. It is known for its role in various chemical reactions and its potential use in scientific research and industrial applications. The compound’s structure and characteristics make it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977950” involves specific chemical reactions and conditions. The preparation methods typically include the use of precursor chemicals, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of “MFCD31977950” is scaled up using large reactors and continuous processes. The methods involve optimizing the reaction conditions to maximize yield and purity. Industrial production also considers factors such as cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: “MFCD31977950” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions: The common reagents used in reactions involving “MFCD31977950” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and products.
Major Products Formed: The major products formed from reactions involving “MFCD31977950” depend on the type of reaction and the reagents used. These products can include various derivatives and complexes that have different properties and applications.
Scientific Research Applications
“MFCD31977950” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “MFCD31977950” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved can include enzymatic reactions, signal transduction, and gene expression.
Comparison with Similar Compounds
“MFCD31977950” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or properties, but “MFCD31977950” may exhibit distinct reactivity, stability, or biological activity. Some similar compounds include those with analogous functional groups or molecular frameworks.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
methyl 3-(4-bromo-5-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-8-3-5-10-12(13(8)14)9(7-15-10)4-6-11(16)17-2/h3,5,7,15H,4,6H2,1-2H3 |
InChI Key |
WHPXVXZLCLREIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2CCC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
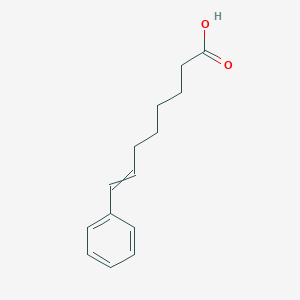

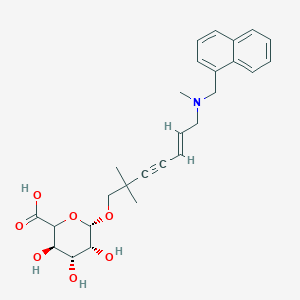


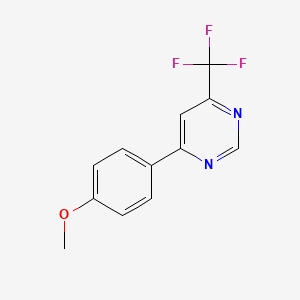


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
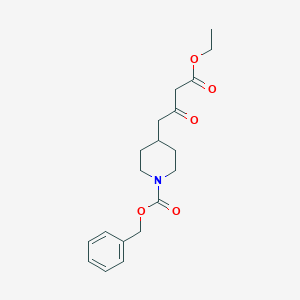

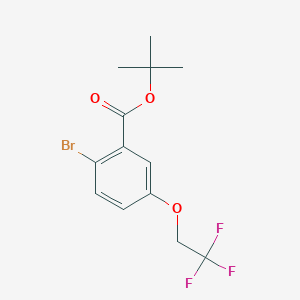
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
